molecular formula C6H10N2O3 B7966972 Methyl 5-oxopiperazine-2-carboxylate

Methyl 5-oxopiperazine-2-carboxylate

Cat. No.: B7966972
M. Wt: 158.16 g/mol
InChI Key: KLAVLUWNPFSXTG-UHFFFAOYSA-N
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Description

Methyl 5-oxopiperazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It is a derivative of piperazine, a structure known for its wide range of biological activities. This compound is particularly significant in the field of medicinal chemistry due to its potential as a building block for various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 5-oxopiperazine-2-carboxylate involves the Michael addition of a primary amine onto methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with α-bromo acid chlorides under modified Schotten-Baumann conditions. The final step involves ring-closing twofold nucleophilic substitution with aliphatic or aromatic amines .

Industrial Production Methods: Industrial production methods often utilize β-nitroacrylates as key starting materials. The process involves conjugate addition of glycine methyl or ethyl ester hydrochlorides to β-nitroacrylates, followed by successive conversion of the nitro group into the amine functionality, resulting in the target compound through a domino reduction/cyclization process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-oxopiperazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
  • Ethyl 3-ethyl-5-oxopiperazine-2-carboxylate
  • 3-substituted 2-piperazinones

Comparison: Methyl 5-oxopiperazine-2-carboxylate is unique due to its specific structural features and the ease with which it can be synthesized. Compared to similar compounds, it offers a versatile platform for the development of bioactive molecules and has a broader range of applications in medicinal chemistry .

Properties

IUPAC Name

methyl 5-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVLUWNPFSXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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